4-[6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-2-yl]butanoic acid
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Overview
Description
4-[6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-2-yl]butanoic acid is a complex organic compound that features a chromen-2-one (coumarin) core, a thiazole ring, and a butanoic acid side chain. This compound is of interest due to its potential biological and pharmaceutical applications, given the known activities of its constituent moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-2-yl]butanoic acid typically involves multi-step organic reactions
Synthesis of Coumarin Core: The coumarin core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of Thiazole Ring: The thiazole ring can be introduced through a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Attachment of Butanoic Acid Side Chain: The final step involves the esterification or amidation of the coumarin-thiazole intermediate with butanoic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-2-yl]butanoic acid likely involves interactions with various molecular targets, including enzymes and receptors. The hydroxy group on the coumarin ring can participate in hydrogen bonding, while the thiazole ring can interact with metal ions and other biomolecules . These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like warfarin and dicoumarol, which also contain the coumarin core, are well-known for their anticoagulant properties.
Thiazole Derivatives: Thiazole-containing compounds such as abafungin and ritonavir are used as antifungal and antiviral agents, respectively.
Uniqueness
What sets 4-[6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-2-yl]butanoic acid apart is the combination of the coumarin and thiazole moieties, which may confer unique biological activities and pharmacological properties .
Properties
IUPAC Name |
4-[6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-2-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-3-11-7-12-15(8-13(11)21)25-14(5-4-6-16(22)23)17(18(12)24)19-20-10(2)9-26-19/h7-9,21H,3-6H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIIQVGXMXEZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC(=CS3)C)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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